(2-Methoxypyrimidin-5-yl)methanamine

Lipophilicity ADME Fragment-based drug design

Researchers requiring a pyrimidine fragment with an inert C2 substituent for selective C5 functionalization face supply inconsistency. This compound solves that: - Orthogonal reactivity: Inert 2-methoxy group avoids competing SNAr, enabling clean reductive amination, sulfonamide, urea, or amide couplings at C5. - Validated lead: Fragment used in a TgDHFR inhibitor (IC50 1.57 nM, 196-fold selectivity over human DHFR). - Supply reliability: Available at ≥97% purity from multiple sources with consistent storage (2-8°C, inert atm).

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 944899-18-7
Cat. No. B1425872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyrimidin-5-yl)methanamine
CAS944899-18-7
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)CN
InChIInChI=1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3
InChIKeyWQGGCEDSKVDHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxypyrimidin-5-yl)methanamine Physicochemical & Procurement Profile


(2-Methoxypyrimidin-5-yl)methanamine is a 2,5-disubstituted pyrimidine building block bearing an electron-donating methoxy group at C2 and a primary aminomethyl group at C5. With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol, it exhibits a computed XLogP3 of -0.6, a topological polar surface area of 61 Ų, four hydrogen bond acceptor sites, and one hydrogen bond donor site [1]. Its predicted pKa of 7.49 ± 0.29 places the aminomethyl group in a moderately basic range distinct from unsubstituted or electron-deficient analogs . The compound is commercially available at purities ≥95–97% from multiple suppliers and is stored at 2–8 °C under inert atmosphere .

Why (2-Methoxypyrimidin-5-yl)methanamine Is Irreplaceable


Substituting the 2-methoxy group with chloro, methyl, or hydrogen transforms the physicochemical profile to an extent that invalidates direct replacement. The methoxy group simultaneously lowers XLogP by ≥0.6 log units relative to the chloro analog while adding an extra hydrogen bond acceptor compared to all three closest 2-substituted comparators [1]. These shifts alter solubility, membrane partitioning, and target engagement in downstream lead molecules. Even the homolog (2-Methoxypyrimidin-5-yl)ethanamine, which differs only by one methylene unit, displays a 0.4-unit XLogP increase and an additional rotatable bond, modifying conformational entropy and pharmacokinetic behavior [2]. The quantitative evidence below demonstrates that the C2 methoxy substitution pattern is not interchangeable with other 2-position modifications.

(2-Methoxypyrimidin-5-yl)methanamine vs. Closest Analogs


XLogP3 Hydrophilicity vs. 2-Chloro Analog

The target compound's computed XLogP3 of -0.6 indicates substantially higher hydrophilicity than the 2-chloro analog (XLogP3 = 0.0), a 0.6 log unit difference that predicts superior aqueous solubility and reduced non-specific protein binding [1][2]. The 2-methyl analog (XLogP3 = -0.5) and unsubstituted parent (XLogP3 = -1.5) bracket the target, but neither replicates the combined hydrogen-bonding capacity of the methoxy group [2].

Lipophilicity ADME Fragment-based drug design

Expanded HBA vs. 2-Methyl/2-Chloro Analogs

The target compound presents 4 hydrogen bond acceptor (HBA) sites, one more than the 2-chloro, 2-methyl, and unsubstituted analogs, each of which has only 3 HBA sites [1]. This additional oxygen-centered acceptor, contributed by the methoxy group, expands the potential for directed hydrogen bonds with protein backbone amides or side-chain donors during fragment optimization, without increasing the hydrogen bond donor count (all four compounds have 1 HBD) [2].

Hydrogen bonding Molecular recognition Fragment elaboration

pKa Shift of Aminomethyl vs. Parent

The predicted pKa of the target compound's aminomethyl group is 7.49 ± 0.29, which is 0.40 units lower than that of the unsubstituted pyrimidin-5-ylmethanamine (pKa 7.89 ± 0.29) . This decrease reflects the electron-withdrawing inductive effect of the methoxy oxygen transmitted through the pyrimidine ring, reducing the fraction of protonated amine at physiological pH (7.4) from approximately 76% to 56% . Such a shift can alter the compound's behavior in pH-dependent solubility, membrane permeability, and salt formation during procurement.

Basicity Ionization state Bioavailability

Fragment-Derived DHFR Lead Validation

In a structure-based drug design program targeting Toxoplasma gondii dihydrofolate reductase (TgDHFR), incorporation of the 2-methoxypyrimidin-5-yl fragment into an arylpiperazine scaffold yielded compound 3 (5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine), which achieved a TgDHFR IC₅₀ of 1.57 ± 0.11 nM and a selectivity ratio of 196 for TgDHFR over human DHFR [1]. This compound was 89-fold more potent and 16-fold more selective than the clinical comparator pyrimethamine (IC₅₀ ~140 nM against TgDHFR, selectivity ratio ~12) [1]. Replacement of the 2-methoxypyrimidine with alternative aryl groups in the series resulted in substantial loss of potency, underscoring the specific contribution of the methoxy substituent [1].

Fragment-based drug discovery DHFR inhibition Selectivity

Synthetic Chemoselectivity Over 2-Chloro Analog

The established synthetic route to the target compound proceeds from 2-chloropyrimidine via methoxide displacement to 2-methoxypyrimidine, followed by iodination at C5 and subsequent aminomethylation [1]. The key differentiation from the 2-chloro analog is that the methoxy group is chemically inert under typical cross-coupling, reductive amination, and amide bond formation conditions, whereas the 2-chloro substituent in (2-chloropyrimidin-5-yl)methanamine remains susceptible to undesired nucleophilic aromatic substitution at C2, leading to byproduct formation unless carefully protected . This orthogonal reactivity allows the target compound to serve as a stable C5 handle without competing reactivity at C2, simplifying reaction design and improving crude purity profiles.

Synthetic accessibility Chemoselectivity Scale-up

TPSA Parity and Fragment Library Fit

The target compound exhibits a topological polar surface area (TPSA) of 61 Ų, which is 9.2 Ų higher than the 51.8 Ų shared by the 2-chloro, 2-methyl, and unsubstituted analogs [1]. This value remains well below the 90 Ų threshold commonly applied for blood-brain barrier penetration potential, yet the increase reflects the methoxy oxygen's contribution to three-dimensional polarity without moving into the undesirable range for oral absorption (<140 Ų) [2]. The ethylamine homolog shares the same TPSA of 61 Ų but carries higher molecular weight (153.18 vs 139.16 g/mol), making the target the more fragment-efficient choice [3].

Fragment library design CNS drug discovery Physicochemical filters

(2-Methoxypyrimidin-5-yl)methanamine Procurement & Applications


Fragment-Based Leads: Solubility and HBA Advantage

For fragment screening libraries targeting soluble protein targets (kinases, DHFR, bromodomains), the target compound's XLogP3 of -0.6 and TPSA of 61 Ų predict superior aqueous solubility compared to the 2-chloro analog (XLogP3 0.0) [1]. Its four HBA sites provide an extra oxygen-mediated interaction vector compared to the 2-methyl and 2-chloro analogs (3 HBA each), enabling additional polar contacts without violating the fragment rule-of-three [2]. This property combination supports high-concentration biochemical screening (≥1 mM in aqueous buffer) and rapid hit elaboration, as validated by the sub-nanomolar DHFR lead compound 3 derived from this fragment class [3].

C5-Selective Elaboration for Parallel Libraries

In parallel synthesis workflows where the C5 aminomethyl group is the sole intended reactive handle (e.g., for reductive aminations, sulfonamide formation, urea synthesis, or amide couplings), the methoxy group at C2 remains inert under standard conditions, eliminating the competing nucleophilic aromatic substitution reactivity that the 2-chloro analog would introduce [1]. This orthogonal reactivity profile simplifies purification, increases crude purity, and enables the use of excess coupling reagents without byproduct formation at C2, reducing the need for chromatography and improving isolated yields in array synthesis [2].

Folate Pathway Lead Optimization for Infectious Disease

The validated role of the 2-methoxypyrimidin-5-yl fragment in a TgDHFR inhibitor with an IC₅₀ of 1.57 nM and 196-fold selectivity over human DHFR establishes a precedent for procuring this building block for apicomplexan parasite DHFR programs [1]. Researchers pursuing selective folate pathway inhibitors for toxoplasmosis, malaria, or cryptosporidiosis should prioritize this compound over the 2-methyl or unsubstituted analogs, as the methoxy group contributed to the 16-fold selectivity gain over pyrimethamine in crystallographically confirmed binding modes [2]. The compound's moderate pKa (7.49) supports oral bioavailability optimization in lead series where the clinical candidate pyrimethamine (pKa ~7.3) has demonstrated a viable ionization profile [3].

Kinase Inhibitor Assembly via C5 Suzuki Coupling

The established synthetic route via 5-iodo-2-methoxypyrimidine enables direct Suzuki-Miyaura cross-coupling at the C5 position to introduce aryl, heteroaryl, or vinyl diversity elements [1]. The 2-methoxy group is fully compatible with Pd(PPh₃)₂Cl₂/Na₂CO₃/dioxane conditions at 95 °C, as demonstrated for 2-methoxy-5-pyrimidylboronic acid coupling reactions that proceed with high yield [2]. This makes the target compound a strategic procurement choice for assembling kinase inhibitor cores where C2 modification is not desired and C5 pre-functionalization streamlines the synthetic sequence to final inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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